Methanone, ((7R)-7-(3,4-dichlorophenyl)-4,7-dihydro-5-methylpyrazolo(1,5-a)pyrimidin-6-yl)((2S)-2-(4-fluorophenyl)-1-pyrrolidinyl)-
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Overview
Description
BMS-394136 is a bio-active chemical.
Scientific Research Applications
Formulation Development for Solubility and Stability
Methanone, specifically the compound ((R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone, has been explored for its solubility and stability in formulation development. This compound, intended for arrhythmia treatment, faces challenges due to its poor water solubility. Researchers have developed nonaqueous solution formulations to prevent or delay precipitation from solution, thereby achieving higher plasma concentrations in various species, which is crucial for toxicological and early clinical evaluations of such compounds (Burton et al., 2012).
Synthesis and Structural Analysis
The synthesis process of methanone derivatives, including (7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones, has been investigated. This involves a three-component condensation process under solvent-free conditions (Gein et al., 2020). Additionally, the crystal structure and synthesis of specific derivatives like 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been characterized, showing moderate anticancer activity (Lu Jiu-fu et al., 2015).
Biological Activities and Therapeutic Potential
Exploration of the biological activities of methanone derivatives has revealed their potential in various therapeutic areas. For instance, dihydrotetrazolo[1,5-a]pyrimidine derivatives have shown notable analgesic activity, comparable to reference drugs, and have been found to be low-toxicity compounds. This suggests good prospects for further investigation into their analgesic properties (Gein et al., 2021). Additionally, novel pyrazole and pyrimidine derivatives, including methanone derivatives, have demonstrated significant antimicrobial and anticancer activities, underscoring their potential as therapeutic agents (Hafez et al., 2016).
Pharmacological Optimization and Safety Profiling
Pharmacological optimization of methanone derivatives for specific targets, such as the I(Kur) current, is a key area of research. Modifications to improve potency and pharmacokinetic properties have led to the discovery of promising candidates for clinical trials, such as ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone, showing efficacy in preclinical models (Finlay et al., 2012).
properties
CAS RN |
343246-73-1 |
---|---|
Product Name |
Methanone, ((7R)-7-(3,4-dichlorophenyl)-4,7-dihydro-5-methylpyrazolo(1,5-a)pyrimidin-6-yl)((2S)-2-(4-fluorophenyl)-1-pyrrolidinyl)- |
Molecular Formula |
C24H21Cl2FN4O |
Molecular Weight |
471.35 |
IUPAC Name |
Methanone, ((7R)-7-(3,4-dichlorophenyl)-4,7-dihydro-5-methylpyrazolo(1,5-a)pyrimidin-6-yl)((2S)-2-(4-fluorophenyl)-1-pyrrolidinyl)- |
InChI |
InChI=1S/C24H21Cl2FN4O/c1-14-22(24(32)30-12-2-3-20(30)15-4-7-17(27)8-5-15)23(31-21(29-14)10-11-28-31)16-6-9-18(25)19(26)13-16/h4-11,13,20,23,29H,2-3,12H2,1H3/t20-,23+/m0/s1 |
InChI Key |
LADJRPDOKVCQCG-NZQKXSOJSA-N |
SMILES |
CC1=C([C@H](n2c(ccn2)N1)c3ccc(c(c3)Cl)Cl)C(=O)N4CCC[C@H]4c5ccc(cc5)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMS-394136; BMS 394136; BMS394136; UNII-M694U7167K. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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